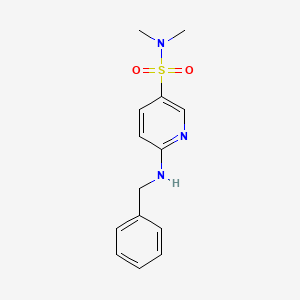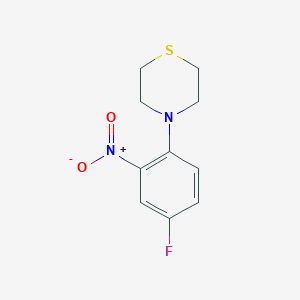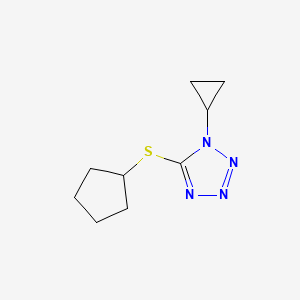![molecular formula C18H13ClN4O3 B7548180 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was initially developed as a glycogen synthase kinase-3 (GSK-3) inhibitor, but its application has since expanded to other areas of research.
Wirkmechanismus
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various signaling pathways. In addition to GSK-3 inhibition, 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on GSK-3 and the Wnt/β-catenin pathway, 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been shown to modulate other signaling pathways, including the Notch, Hedgehog, and TGF-β pathways. It has also been shown to promote cell survival, reduce apoptosis, and enhance cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione is its specificity for GSK-3, which allows for targeted inhibition of this enzyme without affecting other kinases. This specificity also allows for the study of downstream effects on specific signaling pathways. However, one limitation of 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione is its relatively short half-life, which requires frequent dosing in cell culture experiments. In addition, 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been shown to have off-target effects on other enzymes, such as CDK5, which may complicate data interpretation.
Zukünftige Richtungen
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has a wide range of potential future applications in scientific research. One area of interest is in the study of neurodegenerative diseases, where GSK-3 has been implicated in the pathology of Alzheimer's and Parkinson's diseases. 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has also been shown to enhance the generation of functional neurons from human pluripotent stem cells, which could have implications for regenerative medicine. Other potential future directions for 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione include the study of cancer, diabetes, and cardiovascular disease.
Synthesemethoden
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step process starting from 2-amino-3-ethylquinazoline. The synthesis involves the reaction of 2-amino-3-ethylquinazoline with 2-chlorobenzoyl chloride to form 7-(2-chlorobenzoylamino)-3-ethylquinazoline. This intermediate is then reacted with sodium azide and copper (I) iodide to form 7-(2-azido-2-chlorobenzoylamino)-3-ethylquinazoline. Finally, the azide group is reduced to form 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione.
Wissenschaftliche Forschungsanwendungen
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been widely used in scientific research due to its ability to inhibit GSK-3. GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 by 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has been shown to promote pluripotency in embryonic stem cells, enhance reprogramming efficiency, and improve the survival and function of transplanted cells. 7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione has also been used in studies of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c1-2-23-17(24)12-8-7-10(9-14(12)20-18(23)25)16-21-15(22-26-16)11-5-3-4-6-13(11)19/h3-9H,2H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVVPNOQTDPUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)




![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)
![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)